(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one
Overview
Description
Mechanism of Action
Target of Action
L-Ascorbic acid, also known as Vitamin C, primarily targets a variety of enzymes and biochemical processes in the body. It is an essential nutrient necessary to maintain connective tissue and bone . It serves as a cofactor for a large family of dioxygenases, which control transcription, formation of extracellular matrix, and epigenetic processes of histone and DNA demethylation . It also selectively inhibits Cav3.2 channels .
Mode of Action
L-Ascorbic acid functions as a reducing agent and coenzyme in several metabolic pathways . It interacts with small-molecule antioxidants, including tocopherol, glutathione, and thioredoxin; it can also stimulate biosynthesis and the activation of antioxidant enzymes, such as superoxide dismutase, catalase, or glutathione peroxidase .
Biochemical Pathways
L-Ascorbic acid is involved in the L-galactose pathway, which is the main pathway for its biosynthesis in plants . This pathway involves eight enzymes encoded by the genes PMI, PMM, GMP, GME, GGP, GPP, GDH, and GLDH . It also plays a crucial role in the regulation of processes throughout plant growth and development .
Pharmacokinetics
The absorption, distribution, metabolism, and excretion of L-Ascorbic acid in humans is highly complex and unlike that of most low molecular weight compounds . Going from physiological to pharmacological doses, L-Ascorbic acid pharmacokinetics change from zero to first order . The elimination half-life of L-Ascorbic acid is approximately 10 hours .
Result of Action
L-Ascorbic acid plays a crucial role in human health, preventing scurvy . It is involved in the biosynthesis of collagen, L-carnitine, and neurotransmitters . It also acts as an antioxidant, contributing to the maintenance of the vascular system, the reduction of atherogenesis through regulation of collagen synthesis, and the production of prostacyclin and nitric oxide .
Action Environment
The homeostasis of L-Ascorbic acid is influenced by several factors, including genetic polymorphisms and environmental and lifestyle factors such as smoking and diet, as well as diseases . In addition, cells in typical cultures are severely deficient in L-Ascorbic acid, raising concerns about their ability to accurately recapitulate toxic and other responses in vivo .
Biochemical Analysis
Biochemical Properties
L-Ascorbic acid-2-13C participates in numerous biochemical reactions. It acts as an electron donor, which is essential for various enzymatic reactions . It interacts with enzymes, proteins, and other biomolecules, often serving as a co-factor that facilitates these biochemical reactions .
Cellular Effects
L-Ascorbic acid-2-13C has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its antioxidant property helps protect cells from damage by neutralizing free radicals .
Molecular Mechanism
At the molecular level, L-Ascorbic acid-2-13C exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme activation or inhibition . It also influences gene expression, thereby regulating the synthesis of various proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Ascorbic acid-2-13C can change over time. It has been observed to be stable under certain conditions, but can degrade under others . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of L-Ascorbic acid-2-13C vary with different dosages in animal models. At low doses, it exhibits beneficial effects, while at high doses, it can cause toxic or adverse effects .
Metabolic Pathways
L-Ascorbic acid-2-13C is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels .
Transport and Distribution
L-Ascorbic acid-2-13C is transported and distributed within cells and tissues in a specific manner. It interacts with certain transporters and binding proteins, influencing its localization or accumulation .
Subcellular Localization
The subcellular localization of L-Ascorbic acid-2-13C affects its activity or function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one typically involves the incorporation of the 13C isotope into the L-ascorbic acid molecule. This can be achieved through various synthetic routes, including the use of labeled precursors in the biosynthesis of ascorbic acid. The reaction conditions often involve controlled environments to ensure the purity and stability of the isotope-labeled compound .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using labeled glucose or other precursors. The process includes fermentation, extraction, and purification steps to obtain the final product with high isotopic purity. The production methods are designed to meet the demands of research and industrial applications, ensuring consistent quality and availability .
Chemical Reactions Analysis
Types of Reactions
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to dehydroascorbic acid.
Reduction: It can act as a reducing agent in various biochemical reactions.
Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled pH and temperature conditions to ensure the desired outcomes .
Major Products
The major products formed from these reactions include dehydroascorbic acid, various ascorbate derivatives, and other oxidized or reduced forms of the compound .
Scientific Research Applications
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one has a wide range of scientific research applications, including:
Chemistry: Used as a stable isotope internal standard for quantitation in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the biochemical pathways of ascorbic acid.
Medicine: Utilized in clinical research to study the pharmacokinetics and metabolism of Vitamin C.
Industry: Applied in the food and pharmaceutical industries for quality control and product development
Comparison with Similar Compounds
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one can be compared with other isotope-labeled ascorbic acid compounds, such as:
- L-Ascorbic acid-1-13C
- L-Ascorbic acid-3-13C
- L-Ascorbic acid-13C6
These compounds differ in the position and number of 13C isotopes incorporated into the ascorbic acid molecule. This compound is unique due to the specific labeling at the second carbon position, which can provide distinct advantages in certain analytical applications .
Properties
IUPAC Name |
(2R)-2-[(1S)-1,2-dihydroxyethyl]-3,4-dihydroxy-(413C)2H-furan-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-10H,1H2/t2-,5+/m0/s1/i4+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIWBSHSKHKDKBQ-DXEGWCNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C1C(=C(C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@@H]1C(=[13C](C(=O)O1)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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